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Compound of Interest

Compound Name: Methylamino-PEG4-Boc

Cat. No.: B608987

A comprehensive overview of tert-Butyl 5,8,11,14-tetraoxa-2-azaheptadecan-17-oate, a key
building block in targeted protein degradation.

Introduction

The compound identified by CAS number 1621616-14-5 is chemically named tert-Butyl
5,8,11,14-tetraoxa-2-azaheptadecan-17-oate. It is also commonly referred to as Methylamino-
PEG4-t-butyl ester or Methylamino-PEG4-Boc. This molecule is a heterobifunctional linker of
significant interest in the field of drug discovery and development, particularly in the design and
synthesis of Proteolysis Targeting Chimeras (PROTACS).

PROTACSs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system
to selectively degrade target proteins. They consist of two ligands connected by a linker: one
binds to the target protein of interest, and the other recruits an E3 ubiquitin ligase. The linker
plays a crucial role in the efficacy of the PROTAC by dictating the distance and orientation
between the target protein and the E3 ligase, thereby influencing the formation of a productive
ternary complex essential for ubiquitination and subsequent degradation.

This technical guide provides a detailed overview of the properties and uses of CAS number
1621616-14-5, with a focus on its application in the synthesis of PROTACSs for researchers,
scientists, and drug development professionals.

Physicochemical Properties
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A summary of the known and predicted physicochemical properties of tert-Butyl 5,8,11,14-

tetraoxa-2-azaheptadecan-17-oate is presented in Table 1. The polyethylene glycol (PEG)

chain in its structure enhances its solubility in aqueous media, a desirable characteristic for
biological applications.[1][2]

Property Value Source(s)

CAS Number 1621616-14-5 [1]

) tert-Butyl 5,8,11,14-tetraoxa-2-
Chemical Name [1]
azaheptadecan-17-oate

Methylamino-PEG4-t-butyl
Synonyms ] [3]
ester, Methylamino-PEG4-Boc

Molecular Formula C16H33NO6 [3]
Molecular Weight 335.44 g/mol [3]
Physical State Liquid [3]
- Soluble in Water, DMSO,
Solubility [2]
DCM, DMF

) N ) 266.7 £ 15.0 °C (for a similar
Predicted Boiling Point [4]
compound)

) 9.51 + 0.10 (for a similar
Predicted pKa [4]
compound)

Storage -20°C [2]

Role in PROTAC Synthesis and Mechanism

tert-Butyl 5,8,11,14-tetraoxa-2-azaheptadecan-17-oate serves as a flexible PEG-based linker in
the modular synthesis of PROTACSs.[3] Its heterobifunctional nature is key to its utility. The
terminal methylamine group is reactive towards carboxylic acids, allowing for the formation of a
stable amide bond with a ligand for a target protein of interest.[1][2] The other end of the linker
is a t-butyl ester, which acts as a protecting group for a carboxylic acid. This t-butyl group can
be readily removed under acidic conditions to reveal the carboxylic acid, which can then be
coupled to a ligand for an E3 ubiquitin ligase, typically via another amide bond formation.[1][2]
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The general workflow for utilizing this linker in PROTAC synthesis is depicted in the following

Methylamino-PEG4-t-butyl ester |
(CAS 1621616-14-5) | +
. . " Acidic Deprotection Deprotected Intermediate
’—> POI Ligand-Linker Intermediate [——| (e... TFAor HCl)  — (with free -COOH on linker) Amide Coupling
Protein of Interest (POI) Ligand Amide Coupling \—>

(with -COOH group) Final PROTAC Molecule

E3 Ligase Ligand
(with -NH2 group)

Click to download full resolution via product page

Figure 1: General workflow for PROTAC synthesis using Methylamino-PEG4-t-butyl ester.

The flexibility of the PEG4 chain allows for the necessary spatial arrangement between the
target protein and the E3 ligase to facilitate the ubiquitination process. The hydrophilic nature of
the PEG linker can also improve the solubility and cell permeability of the final PROTAC
molecule.[5]

Experimental Protocols
General Amide Coupling of Methylamino-PEG4-t-butyl
ester with a Carboxylic Acid

This protocol describes the general procedure for the reaction of the methylamine group of the
linker with a carboxylic acid-containing molecule, such as a ligand for a protein of interest.

Materials:
e Methylamino-PEG4-t-butyl ester (CAS 1621616-14-5)
» Carboxylic acid-containing molecule (e.g., POI ligand)

o Coupling agents (e.g., HATU, EDC)[6]
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Base (e.g., DIPEA, triethylamine)
Anhydrous solvent (e.g., DMF, DCM)|[6]
Standard laboratory glassware and stirring equipment

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-containing
molecule (1.0 equivalent) in the chosen anhydrous solvent.

Add the coupling agent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2.0
equivalents) to the solution.

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

Add a solution of Methylamino-PEG4-t-butyl ester (1.0-1.2 equivalents) in the anhydrous
solvent to the reaction mixture.

Stir the reaction at room temperature for 2-16 hours. The reaction progress can be monitored
by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, the reaction mixture is typically worked up by dilution with an organic
solvent (e.g., ethyl acetate), followed by washing with aqueous solutions to remove excess
reagents and byproducts.

The organic layer is dried over an anhydrous salt (e.g., Na2S04), filtered, and the solvent is
removed under reduced pressure.

The crude product can be purified by flash column chromatography on silica gel.

Example Application: Synthesis of VHL-based PROTACs
for Tissue Transglutaminase (TG2)

A published study details the use of Methylamino-PEGn-t-butyl esters (where n=4 corresponds
to CAS 1621616-14-5) in the synthesis of von Hippel-Lindau (VHL) E3 ligase-recruiting
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PROTACSs to target Tissue Transglutaminase (TG2).[1] The experimental protocol involves a
multi-step synthesis.

Step 1: Reaction of Methylamino-PEG4-t-butyl ester with 2,4-dichloro-6-methylpyrimidine

Reactants: Methylamino-PEGA4-t-butyl ester, 2,4-dichloro-6-methylpyrimidine, and N,N-
Diisopropylethylamine (DIPEA).

Solvent: Tetrahydrofuran (THF).

Conditions: The reaction is carried out at 0 to 15 °C for 10 hours.[1]

Outcome: This step results in the formation of a pyrimidine intermediate with the PEG4-t-
butyl ester chain attached.

Step 2: Subsequent synthetic modifications The resulting intermediate undergoes further
reactions, including a nucleophilic aromatic substitution, deprotection of the t-butyl ester using
hydrochloric acid in ethyl acetate, and finally, an amide coupling with a VHL ligand ((S,R,S)-
AHPC) using HATU and DIPEA in DMF to yield the final PROTAC.[1]

The overall synthetic scheme is illustrated below:
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Step 1: Linker Attachment
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Figure 2: Synthetic workflow for a TG2-targeting PROTAC using Methylamino-PEG4-t-butyl
ester.

Biological Activity and Signaling Pathways

The biological activity of a PROTAC is determined by its ability to induce the degradation of its
target protein. In the case of the TG2-targeting PROTACSs synthesized using the Methylamino-
PEG4-t-butyl ester linker, the ultimate goal is the degradation of TG2.[1] TG2 is a

multifunctional enzyme implicated in various cellular processes and diseases, including cancer

and fibrosis.

The mechanism of action for these PROTACSs involves hijacking the VHL E3 ubiquitin ligase.
The PROTAC molecule facilitates the formation of a ternary complex between TG2 and VHL.
This proximity allows for the transfer of ubiquitin molecules to TG2, marking it for degradation

by the proteasome.
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The downstream signaling effects of TG2 degradation would depend on the specific cellular
context and the pathways in which TG2 is involved. This could include modulation of cell
adhesion, migration, and apoptosis. The following diagram illustrates the general principle of
PROTAC-mediated protein degradation.

Cellular Environment

Target Protein E3 Ubiquitin Ligase
HAOIAS (e.g., TG2) (e.g., VHL)
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Degradation
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Products
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Figure 3: Mechanism of PROTAC-induced targeted protein degradation.

Conclusion

tert-Butyl 5,8,11,14-tetraoxa-2-azaheptadecan-17-oate (CAS 1621616-14-5) is a valuable and
versatile chemical tool for the synthesis of PROTACS. Its heterobifunctional nature, coupled
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with the advantageous properties of the PEG linker, makes it a key building block for
researchers developing novel therapeutics based on targeted protein degradation. The
provided experimental protocols and mechanistic diagrams offer a foundational understanding
for its application in the laboratory. Further research into PROTACSs utilizing this linker will
continue to elucidate its full potential in targeting a wide range of disease-relevant proteins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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